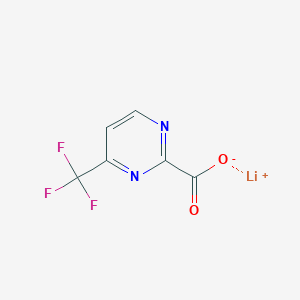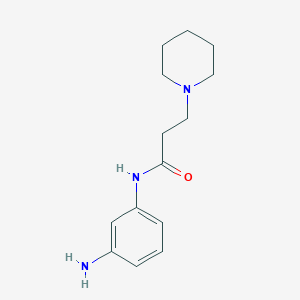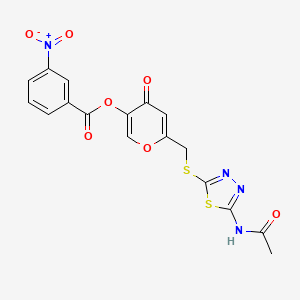![molecular formula C26H24ClN5O5S B2683298 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-91-5](/img/structure/B2683298.png)
7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C26H24ClN5O5S and its molecular weight is 554.02. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Adenosine Receptor Antagonists
Compounds structurally similar to 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been identified as potent adenosine receptor (AR) antagonists. These include a variety of derivatives that have shown to be potent and selective antagonists for the A3 adenosine receptor, with potential implications for the treatment of diseases where adenosine plays a key role, including inflammatory and autoimmune diseases (Burbiel et al., 2016).
Antimicrobial and Nematicidal Agents
A new class of triazolo[4,3-c]quinazolinylthiazolidinones was found to exhibit significant antimicrobial and nematicidal properties. These compounds, synthesized through a one-pot three-component reaction, showed promise against a variety of Gram-positive, Gram-negative bacteria, and fungal strains. Their nematicidal activity against nematodes suggests potential applications in agricultural pest management (Reddy, Kumar, & Sunitha, 2016).
Antihistaminic Activity
Research into 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones revealed compounds with significant H1-antihistaminic activity. This suggests potential applications in the treatment of allergic reactions and related conditions, with some compounds showing comparable or superior efficacy to established antihistamines while exhibiting lower sedative effects (Gobinath, Subramanian, & Alagarsamy, 2015).
Anticancer Activity
Derivatives of triazoloquinazolin-ureas were synthesized and evaluated for their anticancer activity. Some compounds demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This line of research suggests a potential pathway for developing new anticancer therapeutics (Reddy et al., 2015).
Parkinson's Disease Treatment
Heterobicyclo-substituted-[1,2,4]Triazolo[1,5-c]quinazolin-5-amine compounds have been identified as potential treatments for central nervous system disorders, including Parkinson’s disease. Acting as A2A receptor antagonists, these compounds could offer a novel approach to alleviate symptoms of Parkinson’s and other neurodegenerative diseases (Abdel-Magid, 2014).
Propriétés
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O5S/c1-14-6-8-18(10-15(14)2)38(33,34)26-25-29-24(19-11-16(27)7-9-20(19)32(25)31-30-26)28-17-12-21(35-3)23(37-5)22(13-17)36-4/h6-13H,1-5H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIYTCYDVMVIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=C(C(=C5)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


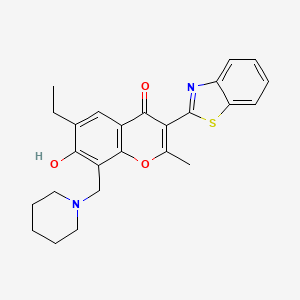
![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)
![2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2683219.png)



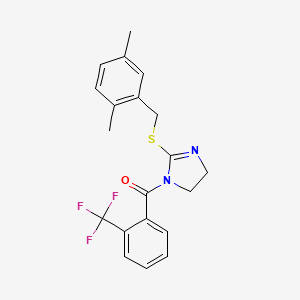
![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)

